molecular formula C14H15N3O2S B2428048 (4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034249-95-9

(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2428048
CAS No.: 2034249-95-9
M. Wt: 289.35
InChI Key: YLAGBAHEBKHMLC-UHFFFAOYSA-N
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Description

(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiazole and pyridine derivatives, which are then linked through a series of reactions involving pyrrolidine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme functions and cellular pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for creating polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
  • (4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
  • (4-Methylthiazol-5-yl)(3-(quinolin-4-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

What sets (4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone apart from similar compounds is its specific arrangement of functional groups. This unique structure allows for distinct interactions with biological targets, potentially leading to different pharmacological effects. Additionally, its synthetic accessibility and stability make it a valuable compound for various applications.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-13(20-9-16-10)14(18)17-7-4-12(8-17)19-11-2-5-15-6-3-11/h2-3,5-6,9,12H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAGBAHEBKHMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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